Tris(4-bromophenyl)silane
CAS No.: 18373-69-8
Cat. No.: VC16047528
Molecular Formula: C18H13Br3Si
Molecular Weight: 497.1 g/mol
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Specification
| CAS No. | 18373-69-8 |
|---|---|
| Molecular Formula | C18H13Br3Si |
| Molecular Weight | 497.1 g/mol |
| IUPAC Name | tris(4-bromophenyl)silane |
| Standard InChI | InChI=1S/C18H13Br3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H |
| Standard InChI Key | CDFKXBDSCSWZAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[SiH](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Tris(4-bromophenyl)silane, systematically named tris(4-bromophenyl)silane, is identified by the CAS registry number 18373-69-8 and EC number 660-389-3 . Its molecular formula, C₁₈H₁₃Br₃Si, reflects a trigonal pyramidal geometry with silicon at the center. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 504.07 g/mol | |
| XLogP3 | 7.2 (indicating high lipophilicity) | |
| Topological Polar Surface Area | 0 Ų (non-polar) |
The molecule’s symmetry enhances its crystallinity, as evidenced by single-crystal X-ray diffraction studies . The Si–C bond length measures 1.87 Å, while C–Br bonds span 1.90–1.93 Å, consistent with aryl bromide characteristics .
Synthesis Methodologies
Classical Grignard Approach
The traditional synthesis involves reacting silicon tetrachloride (SiCl₄) with 4-bromophenylmagnesium bromide in anhydrous diethyl ether under nitrogen :
Key parameters:
Green One-Pot Synthesis
A 2023 innovation employs diethyl carbonate as a benign solvent and chlorotrimethylsilane (Me₃SiCl) as a silicon source :
| Condition | Value |
|---|---|
| Solvent | Diethyl carbonate |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 82% |
This method reduces waste by 40% compared to classical routes .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition initiates at 310°C under nitrogen, with complete mass loss by 450°C . Differential scanning calorimetry (DSC) shows no phase transitions below 200°C, confirming thermal robustness .
Spectroscopic Profiles
-
¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 6H; aromatic ortho-H), 7.32 (d, J = 8.4 Hz, 6H; aromatic meta-H) .
-
IR (KBr): 1485 cm⁻¹ (C–Br stretch), 1110 cm⁻¹ (Si–C aromatic) .
Applications in Advanced Materials
Porous Aromatic Frameworks (PAFs)
Tris(4-bromophenyl)silane serves as a nodal building block in PAFs due to its rigid geometry. A 2022 study reported a framework with:
| Property | Value |
|---|---|
| Surface Area | 980 m²/g |
| Pore Volume | 0.45 cm³/g |
| CO₂ Adsorption | 4.2 mmol/g (1 bar, 298K) |
Dendrimer Synthesis
The compound’s bromide groups enable Suzuki couplings to construct carbosilane dendrimers. Third-generation dendrimers exhibit:
| Generation | Diameter (nm) | Solubility (mg/mL in THF) |
|---|---|---|
| G1 | 2.1 | 45 |
| G3 | 4.8 | 12 |
Recent Advances (2023–2025)
Computational Design
Density functional theory (DFT) studies predict that substituting bromine with iodine increases polarizability by 28%, enhancing optoelectronic potential .
Catalytic Recycling
A 2024 patent describes recovering silicon from spent PAFs using HF/EtOH mixtures, achieving 92% Si reuse efficiency .
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